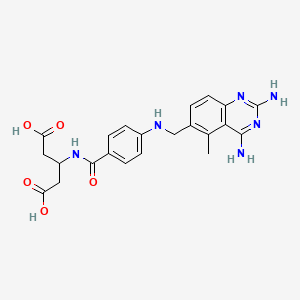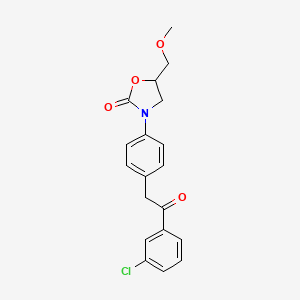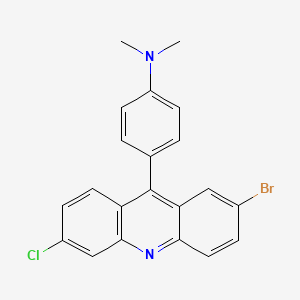
4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline is a chemical compound that belongs to the acridine family. Acridines are known for their wide range of applications, particularly in the fields of medicinal chemistry and dye manufacturing. This compound is characterized by the presence of bromine and chlorine atoms on the acridine ring, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the bromination and chlorination of acridine derivatives, followed by the introduction of the N,N-dimethylaniline group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the acridine ring.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dehalogenated acridine compounds.
科学的研究の応用
4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: This compound can be used in the study of DNA intercalation and its effects on genetic material.
Medicine: Acridine derivatives, including this compound, are investigated for their potential use as anticancer agents due to their ability to interact with DNA.
Industry: It is used in the manufacturing of dyes and pigments, where its unique chemical properties can enhance color stability and intensity.
作用機序
The mechanism of action of 4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets and pathways involved in this process are still under investigation, but it is believed that the compound’s structure plays a crucial role in its biological activity.
類似化合物との比較
Similar Compounds
4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline: shares similarities with other acridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the N,N-dimethylaniline group
特性
CAS番号 |
7497-58-7 |
|---|---|
分子式 |
C21H16BrClN2 |
分子量 |
411.7 g/mol |
IUPAC名 |
4-(2-bromo-6-chloroacridin-9-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C21H16BrClN2/c1-25(2)16-7-3-13(4-8-16)21-17-9-6-15(23)12-20(17)24-19-10-5-14(22)11-18(19)21/h3-12H,1-2H3 |
InChIキー |
WOHVVOINCKUASL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


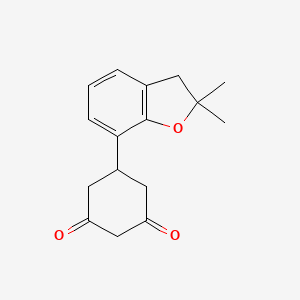

![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)

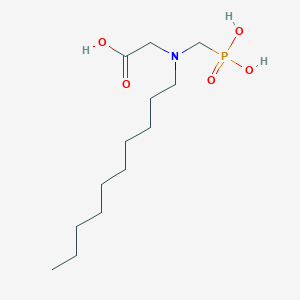
![2-Methoxy-4-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12904925.png)

![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
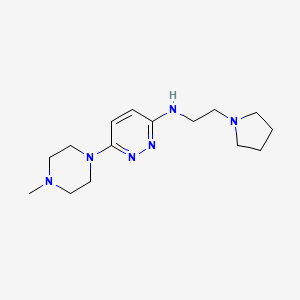
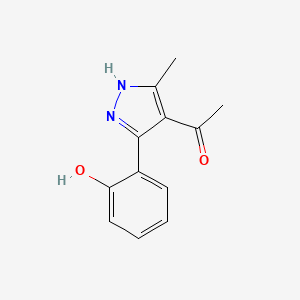
![8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12904951.png)
